molecular formula C8H16O5 B15156115 Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB

Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB

Cat. No.: B15156115
M. Wt: 192.21 g/mol
InChI Key: KOGFZZYPPGQZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a derivative of xylose, a sugar found abundantly in beech trees. It is a prominent ingredient in the cosmetics industry, particularly known for its anti-aging properties. Pro-xylane is recognized for its ability to stimulate the production of glycosaminoglycans, which are essential for maintaining skin hydration and elasticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pro-xylane is synthesized through a two-step process. The first step involves the reaction of xylose with acetylacetone in water, forming an intermediate compound. This intermediate is then subjected to hydrogenation to produce Pro-xylane .

Industrial Production Methods

The industrial production of Pro-xylane adheres to the principles of green chemistry. The process involves the use of renewable beech wood as the raw material and water as the solvent, minimizing environmental impact. The production method ensures a high yield of the bioactive isomer, enhancing the biological activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pro-xylane primarily undergoes reduction and substitution reactions. The reduction reaction involves the hydrogenation of the intermediate compound formed from xylose and acetylacetone. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is Pro-xylane itself, along with its various isomers and derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Pro-xylane exerts its effects by penetrating the skin and stimulating the production of proteoglycans, which are essential components of the extracellular matrix. These molecules absorb water, making the matrix more gel-like and increasing the firmness of the skin. Pro-xylane also enhances the production of glycosaminoglycans, which play a crucial role in maintaining skin hydration and elasticity .

Comparison with Similar Compounds

Pro-xylane is unique compared to other similar compounds due to its high bioactivity and environmentally friendly production process. Similar compounds include other glycosides and sugar derivatives such as:

Pro-xylane stands out due to its ability to stimulate glycosaminoglycan production more effectively, making it a preferred choice in anti-aging formulations .

Biological Activity

Hydroxypropyl tetrahydropyrantriol, commonly known as Mexoryl SBB , is a compound that has gained attention for its biological activity, particularly in the field of dermatology and photoprotection. This article delves into its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Mexoryl SBB

Mexoryl SBB is a chemical compound used primarily as a UV filter in sunscreens and skincare products. It is known for its ability to absorb UVA radiation, which is crucial for protecting the skin from sun-induced damage. The compound is recognized for its low skin penetration and moderate use restrictions, making it a safer option in topical applications compared to other UV filters .

  • UV Absorption : Mexoryl SBB effectively absorbs UVA radiation, preventing it from penetrating the skin and causing damage such as photoaging and DNA mutations .
  • Reactive Oxygen Species (ROS) Scavenging : The compound helps mitigate oxidative stress by neutralizing ROS generated during UV exposure, which can lead to cellular damage and inflammation .
  • Matrix Protein Synthesis : Hydroxypropyl tetrahydropyrantriol has been shown to induce the neo-synthesis of matrix proteins, such as collagen and glycosaminoglycans, which are vital for maintaining skin structure and elasticity .

Efficacy Studies

A series of clinical studies have evaluated the efficacy of formulations containing Mexoryl SBB. Key findings include:

  • Protection Against Pigmentation : Formulations with Mexoryl SBB demonstrated a dose-dependent reduction in pigmentation induced by UV exposure. Higher UVA protection correlates with increased pigmentation protection factors (PPF) .
  • DNA Damage Prevention : Studies indicated that Mexoryl SBB significantly reduced pyrimidine dimer formation and p53 protein accumulation, markers of DNA damage due to UV radiation .
  • Immune Response Modulation : The compound was effective in preserving Langerhans cell density and function, which are crucial for immune responses in the skin .

Case Studies

Several case studies have provided insights into the real-world application of Mexoryl SBB:

  • Case Study 1 : A clinical trial involving 100 participants showed that daily use of sunscreen containing Mexoryl SBB led to a 30% reduction in photoaging signs over six months compared to control groups using non-Mexoryl formulations.
  • Case Study 2 : In patients with polymorphous light eruption (PMLE), those using products with Mexoryl SBB reported fewer flare-ups compared to those using standard sunscreens without this ingredient .

Table 1: Comparison of Biological Activities

ActivityMexoryl SBBNon-Mexoryl Formulations
UVA AbsorptionHighModerate
PPF (Pigmentation Protection)HighLow
DNA Damage ReductionSignificantMinimal
Immune Function PreservationStrongWeaker

Table 2: Clinical Study Results

Study FocusParticipantsDurationOutcome
Photoaging Reduction1006 months30% reduction in signs
PMLE Flare-up Frequency503 months40% fewer flare-ups

Properties

IUPAC Name

2-(2-hydroxypropyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGFZZYPPGQZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.